molecular formula C12H10N4O4 B15258261 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B15258261
M. Wt: 274.23 g/mol
InChI Key: XHOXSPNJVCKYEJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient route to 1,5-disubstituted 1,2,3-triazoles . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, 1,2,4-triazoles are known to inhibit Rho GTPases, which play a crucial role in cell signaling and cancer metastasis . The compound may also interact with other enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and nitrophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

5-cyclopropyl-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C12H10N4O4/c17-12(18)10-13-11(7-4-5-7)15(14-10)8-2-1-3-9(6-8)16(19)20/h1-3,6-7H,4-5H2,(H,17,18)

InChI Key

XHOXSPNJVCKYEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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